Metopimazine-d6 - 1215315-86-8

Metopimazine-d6

Catalog Number: EVT-1442251
CAS Number: 1215315-86-8
Molecular Formula: C22H27N3O3S2
Molecular Weight: 451.633
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metopimazine is an antiemetic drug, meaning it helps prevent nausea and vomiting. [] It belongs to the class of drugs known as phenothiazines. [] While primarily known for its antiemetic properties, MPZ acts as a dopamine D2-receptor antagonist. [] This antagonism makes it valuable for studying dopaminergic pathways and their implications in various physiological and pathological conditions.

Metopimazine primarily acts as a dopamine D2-receptor antagonist. [] By binding to these receptors, it blocks the action of dopamine, a neurotransmitter involved in various brain functions, including the control of nausea and vomiting. [] This antagonism is the basis for its antiemetic effects.

Classification
  • Chemical Class: Phenothiazine derivative
  • CAS Number: 1215315-86-8
  • Molecular Formula: C22H21D6N3O3S2
  • Molecular Weight: Approximately 451.64 g/mol .
Synthesis Analysis

The synthesis of Metopimazine-d6 generally follows the synthetic routes established for metopimazine, with modifications to incorporate deuterium. While specific methodologies for Metopimazine-d6 are less documented, it can be inferred that deuterated analogs are synthesized through reactions that involve the use of deuterated reagents or solvents.

Technical Details

  1. Starting Materials: The synthesis likely begins with commercially available phenothiazine derivatives.
  2. Deuteration Process: This may involve reactions such as:
    • Exchange Reactions: Utilizing deuterated solvents or reagents to facilitate the substitution of hydrogen with deuterium.
    • Reduction Reactions: Employing catalytic hydrogenation under deuterated conditions to introduce deuterium into specific positions on the aromatic ring or aliphatic chain.

Due to limited literature on Metopimazine-d6 specifically, detailed protocols remain proprietary or unpublished .

Molecular Structure Analysis

The molecular structure of Metopimazine-d6 retains the core framework of metopimazine, characterized by a phenothiazine ring system connected to a piperidine moiety and a propyl spacer. The presence of six deuterium atoms alters the molecular mass and potentially influences its interactions in biological systems.

Structural Data

  • Core Structure: Phenothiazine ring system
  • Substituents: Piperidine ring and propyl spacer
  • Deuterium Locations: Specific positions are not publicly detailed but are likely on the aromatic and aliphatic sections to minimize functional impact .
Chemical Reactions Analysis

While specific chemical reactions involving Metopimazine-d6 are not extensively documented, it can be anticipated that it would undergo similar reactions to those of metopimazine. This includes potential metabolic pathways and interactions with biological targets.

Technical Details

  1. Metabolism: Metopimazine is primarily metabolized in the liver through amidase enzymes, leading to various metabolites. The isotopic labeling may affect metabolic rates and pathways, which can be studied using tracer techniques .
  2. Reactivity: As a phenothiazine derivative, it may participate in redox reactions or act as a ligand in coordination chemistry.
Mechanism of Action

Metopimazine functions primarily as an antidopaminergic agent by antagonizing dopamine D2 receptors in the central nervous system. This action is crucial for its antiemetic effects.

Process and Data

  • Dopamine Antagonism: By blocking D2 receptors, Metopimazine-d6 inhibits the emetic signal transmission in the brain.
  • Clinical Relevance: Understanding its mechanism through isotopic labeling can provide insights into its pharmacodynamics and pharmacokinetics in clinical settings .

Physical Properties

  • Melting Point: Estimated around 220°C (similar to metopimazine).
  • Solubility: Poorly soluble in water; solubility characteristics may be influenced by deuteration but remain unquantified .

Chemical Properties

Applications

Metopimazine-d6 serves primarily as a research tool rather than a therapeutic agent due to its isotopic labeling. Its applications include:

  • Pharmacokinetic Studies: Used to trace metabolic pathways and understand absorption, distribution, metabolism, and excretion (ADME) profiles in humans.
  • Metabolic Research: Assists in identifying metabolites and elucidating their clinical significance.
  • Analytical Chemistry: Functions as a reference standard in various analytical methods for studying phenothiazine derivatives .
Introduction to Metopimazine-d6 as a Deuterated Pharmaceutical Compound [2] [5] [6]

Definition and Structural Characteristics of Metopimazine-d6

Metopimazine-d6 is defined as a hexadeuterated isotopologue where deuterium atoms are incorporated at the propylene linker between the phenothiazine core and piperidine carboxamide moiety. Specifically, deuterium replaces hydrogen at all six positions of the propyl chain (-CD2-CD2-CD2-), creating a mass shift that differentiates it from the non-deuterated compound while preserving its stereoelectronic properties [2] [9]. This structural preservation ensures that the deuterated analog maintains the parent drug's pharmacodynamic profile, including high-affinity binding to dopamine D2/D3 receptors and minimal central nervous system penetration due to blood-brain barrier impermeability [1] [5].

Table 1: Structural Properties of Metopimazine-d6 vs. Metopimazine

PropertyMetopimazine-d6Metopimazine
Molecular FormulaC22H21D6N3O3S2C22H27N3O3S2
Molecular Weight451.64 g/mol445.60 g/mol
Deuteration SitesPropylene linker (-CD₂-CD₂-CD₂-)N/A
Key PharmacophorePhenothiazine + piperidine carboxamideIdentical
Receptor BindingD2/D3 antagonist (comparable)D2/D3 antagonist

Synthesis of metopimazine-d6 involves deuterated alkylating agents reacting with 2-(methylsulfonyl)-10H-phenothiazine, followed by conjugation with piperidine-4-carboxamide under controlled conditions to ensure isotopic integrity [9] [10]. The deuterium incorporation induces subtle alterations in carbon-deuterium bond strength (approximately 2-5 kJ/mol stronger than C-H bonds) and reduces metabolic cleavage rates at the labeled sites, which underpins its utility in metabolic studies [2] [10]. Related deuterated metabolites, including metopimazine sulfoxide-d6 (CAS: Not provided; Mol. Wt.: 467.6 g/mol) and metopimazine acid-D6 HCl salt (Mol. Wt.: 489.08 g/mol), have also been synthesized to map oxidative and hydrolytic pathways [5] [6].

Role of Isotopic Labeling in Pharmacological Research

Metopimazine-d6 primarily functions as an internal standard in mass spectrometry-based assays, leveraging its near-identical chromatographic behavior to unlabeled metopimazine while exhibiting distinct mass spectral signatures (m/z shift +6). This enables precise quantification of the parent drug and its metabolites in complex biological matrices like plasma, urine, and tissues with minimal matrix interference [2] [6]. Its deployment has been instrumental in elucidating metopimazine's atypical metabolic pathways, particularly the discovery that amidase-mediated hydrolysis to metopimazine acid (MPZA) predominates over cytochrome P450 (CYP)-catalyzed oxidation—a finding critical for predicting drug-drug interaction risks [4] [10].

Table 2: Research Applications of Metopimazine-d6

Application DomainMechanistic InsightTechnical Advantage
Quantitative BioanalysisEnables pharmacokinetic profiling in clinical studiesEliminates ion suppression effects in LC-MS/MS
Metabolic Pathway MappingIdentifies MPZA as primary human metaboliteDistinguishes parent drug from metabolites via mass shift
Enzyme PhenotypingConfirms microsomal amidase > aldehyde oxidase involvementTracks enzyme-specific metabolite ratios in vitro
DDI Risk AssessmentDemonstrates negligible CYP2D6/3A4 involvementAvoids isotopic interference in reaction phenotyping

Additionally, the compound facilitates reaction phenotyping studies by allowing researchers to distinguish enzyme-specific contributions to metopimazine metabolism. When incubated with human liver microsomes and cytosol, metopimazine-d6 helps quantify the relative roles of hepatic amidases (∼90% contribution) versus aldehyde oxidase (minor role) through deuterium isotope effect measurements—observing reduced Vmax for deuterated substrates when bond cleavage is rate-limiting [4] [10]. This approach confirmed that deuterium labeling at the propyl linker does not alter substrate specificity for amidases but slightly attenuates hydrolysis kinetics, providing insights into bond-breaking mechanisms during enzymatic deamination .

Historical Context: Development of Deuterated Analogs in Drug Metabolism Studies

The strategic use of deuterium in pharmaceutical research dates to the 1960s, but gained momentum following the 2017 FDA approval of deutetrabenazine for Huntington's disease—a milestone validating deuterium's ability to modulate pharmacokinetics without compromising target engagement. Metopimazine-d6 emerged against this backdrop as a research tool rather than a therapeutic entity, specifically designed to address unique challenges in mapping metopimazine's metabolism [9]. Unlike non-deuterated metopimazine, which undergoes rapid first-pass hydrolysis (absolute bioavailability <20%), the deuterated analog provided sufficient metabolic stability to track low-abundance intermediates and confirm the absence of CYP-mediated oxidation pathways [4] .

Development was driven by the need to resolve ambiguities in metabolic clearance. Early studies identified MPZA as the dominant human metabolite but could not pinpoint the responsible enzymes due to assay limitations. Metopimazine-d6 enabled definitive attribution to microsomal amidases through:

  • Isotope ratio mass spectrometry differentiating endogenous from drug-related metabolites
  • Time-resolved metabolite profiling showing delayed MPZA-d5 formation versus MPZA
  • Inhibitor studies using bis-p-nitrophenyl phosphate (BNPP) where deuterated substrate amplified inhibition efficacy [10]

Patent landscapes reflect this evolution, with WO2022146970A1 detailing methods to synthesize and utilize metopimazine-d6 for metabolic studies in gastroparesis—a condition where metopimazine's peripheral D2 antagonism may offer therapeutic benefits [10].

Table 3: Historical Milestones in Deuterated Drug and Research Tools

Time PeriodDevelopmentImpact on Metopimazine-d6 Research
1960s-1970sFirst deuterated drug prototypes synthesizedEstablished deuterium kinetic isotope effects (DKIE)
2000-2010Commercialization of stable isotope standardsEnabled GMP-grade metopimazine-d6 production
2017FDA approval of deutetrabenazineValidated deuterium's pharmacological utility
2020-2022Metopimazine amidase pathway characterizationConfirmed using metopimazine-d6 in clinical samples
2021-PresentNG101 development for gastroparesisUtilizes deuterated analogs for metabolic studies

Properties

CAS Number

1215315-86-8

Product Name

Metopimazine-d6

IUPAC Name

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide

Molecular Formula

C22H27N3O3S2

Molecular Weight

451.633

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2

InChI Key

BQDBKDMTIJBJLA-NPUHHBJXSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N

Synonyms

1-[3-[2-(Methylsulfonyl)-10H-phenothiazin-10-yl]propyl-d6]-4-piperidinecarboxamide; 1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl-d6]isonipecotamide; 2-Methylsulfonyl-10-[3-(4-carbamoylpiperidino)propyl-d6]phenothiazine; EXP 999-d6; RP 9965-d6; V

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.